molecular formula C10H9N B6273760 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile CAS No. 2763758-99-0

2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile

Cat. No. B6273760
CAS RN: 2763758-99-0
M. Wt: 143.2
InChI Key:
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Description

2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile, commonly known as BOT, is a bicyclic compound composed of two fused ring systems, which is an important synthetic intermediate in organic synthesis. BOT is an important building block in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other chemicals. BOT has a wide range of applications in the fields of drug discovery, agrochemicals, and synthetic chemistry.

Mechanism of Action

BOT is a bicyclic compound composed of two fused ring systems. The two rings are connected by a single bond, which allows for the formation of a range of different molecules. The two rings can interact with each other, forming a range of different molecules. This allows for the formation of a variety of different molecules, which can be used in a variety of different reactions.
Biochemical and Physiological Effects
BOT has been shown to have a variety of biochemical and physiological effects. BOT has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. BOT has also been shown to have anti-bacterial and antiviral effects. BOT has also been shown to have a variety of other effects, including anti-fungal, anti-allergic, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of BOT in laboratory experiments has a variety of advantages. BOT is a low-cost and easily accessible synthetic intermediate, which makes it ideal for use in laboratory experiments. In addition, BOT is a relatively stable compound, which makes it suitable for use in a variety of different reactions. However, BOT has some limitations. BOT is a relatively reactive compound and can be easily oxidized. In addition, BOT can be easily hydrolyzed, which can lead to the formation of unwanted byproducts.

Future Directions

The use of BOT in laboratory experiments has a wide range of potential future applications. BOT can be used in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other chemicals. In addition, BOT can be used in the synthesis of a variety of natural products, such as terpenes, steroids, and alkaloids. Furthermore, BOT can be used in the synthesis of a variety of polymers, including polyesters, polyurethanes, and polyamides. Finally, BOT can be used in the synthesis of a variety of different molecules, which could be used for a variety of different applications.

Synthesis Methods

BOT can be synthesized by several methods. The most common method is the reaction of 1,3-dibromo-2-butene with sodium acetate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces BOT as a major product, along with some other minor products. Other methods for the synthesis of BOT include the reaction of 2-bromo-1,3-diethylcyclopropane with sodium acetate and the reaction of 2-bromo-1-methylcyclopropane with sodium acetate.

Scientific Research Applications

BOT is a useful synthetic intermediate in organic synthesis and is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other chemicals. BOT has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other chemicals. In addition, BOT has been used in the synthesis of a variety of natural products, such as terpenes, steroids, and alkaloids. BOT has also been used in the synthesis of a variety of polymers, including polyesters, polyurethanes, and polyamides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile' involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Bicyclo[4.2.0]octa-1,3,5-triene", "Acetonitrile" ], "Reaction": [ "Add bicyclo[4.2.0]octa-1,3,5-triene to a reaction flask", "Add acetonitrile to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2763758-99-0

Product Name

2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile

Molecular Formula

C10H9N

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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